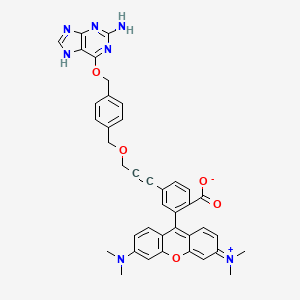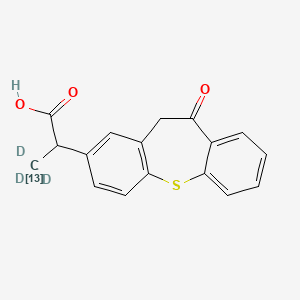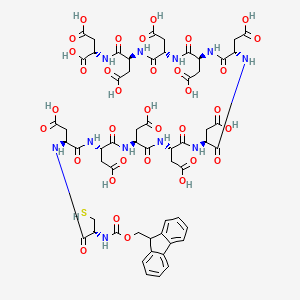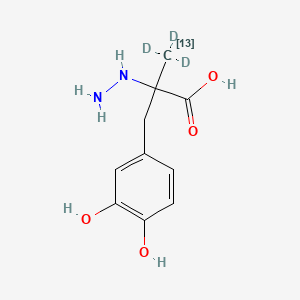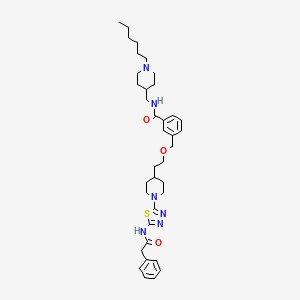
(-)-Cleistenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Cleistenolide is a naturally occurring compound that belongs to the class of lactones. It is isolated from the plant Cleistochlamys kirkii, which is native to certain regions of Africa. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Cleistenolide involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by lactonization. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the cycloaddition process. The final lactonization step is achieved under acidic conditions to form the lactone ring.
Industrial Production Methods
Industrial production of this compound is not widely established due to its natural abundance. if required, the synthetic route can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of biocatalysts for specific steps in the synthesis can also be explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Cleistenolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone ring can yield diols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted lactones, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Research has shown that (-)-Cleistenolide exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.
Industry: It can be used as a precursor for synthesizing other bioactive compounds and as a natural additive in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of (-)-Cleistenolide involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes in the metabolic pathways of microorganisms.
Comparación Con Compuestos Similares
(-)-Cleistenolide can be compared with other lactones such as:
(-)-Lactone A: Similar in structure but differs in the position of functional groups, leading to different biological activities.
(-)-Lactone B: Another lactone with similar antimicrobial properties but less potent than this compound.
(-)-Lactone C: Known for its anti-inflammatory effects, which are more pronounced than those of this compound.
Propiedades
Fórmula molecular |
C18H18O8 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1 |
Clave InChI |
LLQJCQPOMJOCDA-INMHGKMJSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C |
SMILES canónico |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



